molecular formula C16H20BF3O2 B14788191 2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester

2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester

Cat. No.: B14788191
M. Wt: 312.1 g/mol
InChI Key: SUSCBVVKIGKJNF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of 4-(trifluoromethyl)phenylcyclopropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Boronic Acids: Formed in oxidation reactions.

    Substituted Boron Compounds: Formed in nucleophilic substitution reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the activation of aryl or vinyl halides and the formation of palladium-boron intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-ethynyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane is unique due to its trifluoromethyl group, which enhances its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C16H20BF3O2

Molecular Weight

312.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-9-12(13)10-5-7-11(8-6-10)16(18,19)20/h5-8,12-13H,9H2,1-4H3

InChI Key

SUSCBVVKIGKJNF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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